3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane
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Overview
Description
3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[222]octane is a compound that features a unique structure combining a thiazole ring and a bicyclic azabicyclo octane system
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with a range of cellular components .
Mode of Action
It is known that similar compounds can act as catalysts for various organic reactions . This suggests that 3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane may also interact with its targets to facilitate certain biochemical reactions.
Biochemical Pathways
Similar compounds have been implicated in various biochemical processes, suggesting that this compound may also influence a range of cellular pathways .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, suggesting that this compound may also have unique adme characteristics .
Result of Action
Similar compounds have been shown to have various biological effects, suggesting that this compound may also have a range of cellular impacts .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors, suggesting that this compound may also be affected by the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane typically involves the reaction of a thiazole derivative with a bicyclic azabicyclo octane precursor. One common method involves the nucleophilic substitution reaction where the thiazole ring is introduced to the azabicyclo octane system under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis.
Thiazole Derivatives: Various thiazole derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane is unique due to its combination of a thiazole ring and a bicyclic azabicyclo octane system. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-4-12-5-2-8(1)9(7-12)13-10-11-3-6-14-10/h3,6,8-9H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTQOLOLPFXQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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